Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-
CAS No.: 821776-46-9
Cat. No.: VC16830147
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821776-46-9 |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 5-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile |
| Standard InChI | InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2 |
| Standard InChI Key | TTYCTBFWNVNWEC-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- features a benzene ring substituted at three positions:
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Position 1: A cyano group (), defining the benzonitrile backbone.
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Position 2: A nitro group (), which confers electron-withdrawing effects and influences reactivity.
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Position 5: A cyclopentyl-2-propenylamino group (), combining a cyclopentane ring and an allylamine moiety.
The cyclopentyl group introduces steric bulk, while the allylamine segment offers sites for nucleophilic attack or hydrogen bonding. This combination creates a molecule with balanced lipophilicity and polarity, as evidenced by its computed partition coefficient ().
Spectroscopic and Computational Data
The compound’s structural identity is confirmed through spectroscopic and computational methods:
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SMILES Notation:
C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N. -
InChIKey:
TTYCTBFWNVNWEC-UHFFFAOYSA-N, enabling precise database queries. -
3D Conformers: Molecular dynamics simulations reveal a preference for planar aromatic rings and twisted aliphatic chains, minimizing steric clashes.
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically proceeds via sequential functionalization of the benzene ring:
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Nitro Group Introduction: Electrophilic nitration at position 2 using mixed acid () under controlled temperatures.
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Cyano Group Installation: Sandmeyer reaction or palladium-catalyzed cyanation.
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Amine Substituent Attachment: Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to introduce the cyclopentyl-2-propenylamino group.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring nitration occurs exclusively at position 2, requiring directing group strategies.
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Steric Hindrance: Bulky cyclopentyl groups necessitate high-temperature reactions or phase-transfer catalysts.
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Yield Improvements: Multi-step syntheses often result in cumulative yields below 40%, prompting exploration of one-pot methodologies.
Physicochemical Properties
Physical State and Solubility
The compound is described as a colorless to pale yellow liquid with a faint aromatic odor. Its solubility profile includes:
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Polar Solvents: Moderate solubility in ethanol and acetone due to nitro and cyano groups.
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Nonpolar Solvents: Limited miscibility in hexane or toluene, attributed to the polar nitro group.
Stability and Degradation
Preliminary stability studies indicate:
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Thermal Decomposition: Onset at 210°C, with exothermic peaks observed via differential scanning calorimetry.
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Photolytic Sensitivity: Nitro groups promote UV-induced degradation, necessitating amber glass storage.
Research Applications and Biological Relevance
Drug Discovery
The compound’s nitro group serves as a pharmacophore in antimicrobial and anticancer agents. For example:
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Nitroreductase Substrates: Enzymatic reduction of to generates reactive intermediates for prodrug activation.
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Kinase Inhibition: Molecular docking studies suggest affinity for ATP-binding pockets in tyrosine kinases.
Materials Science
Applications under investigation include:
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Liquid Crystals: The rigid benzonitrile core and flexible aliphatic chains may enable mesophase formation.
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Coordination Polymers: Cyano groups act as ligands for transition metals, forming porous networks.
Comparative Analysis with Structural Analogues
To contextualize its properties, Table 1 contrasts Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- with related nitriles:
Table 1: Structural analogues highlight how alkyl chain length and ring systems modulate molecular weight and reactivity .
Future Research Directions
Pharmacological Profiling
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In Vitro Screens: Assess cytotoxicity, antimicrobial activity, and metabolic stability.
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ADME Studies: Evaluate absorption, distribution, and excretion in model organisms.
Process Chemistry
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Flow Chemistry: Continuous synthesis to improve yield and reduce byproducts.
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Catalyst Design: Heterogeneous catalysts for greener nitration and amination.
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